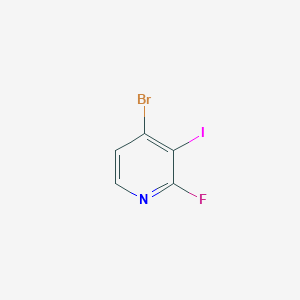

4-Bromo-2-fluoro-3-iodopyridine

描述

Contextualization within Heterocyclic Chemistry

Heterocyclic compounds, which feature at least one non-carbon atom within a ring structure, are fundamental to life and chemical sciences. nih.gov The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a particularly prominent scaffold. nih.gov It is a core component of numerous natural products, including vitamins like niacin and pyridoxine, as well as a vast array of synthetic molecules. nih.govsynquestlabs.com Halogenated heterocycles, where one or more hydrogen atoms are replaced by halogens, serve as highly valuable intermediates in synthetic chemistry, as the halogen atoms act as reactive handles for further functionalization. nih.gov

Significance of Polyhalogenated Pyridines as Versatile Synthetic Intermediates

Polyhalogenated pyridines, those bearing multiple halogen substituents, are exceptionally useful in organic synthesis. The presence of different halogens (e.g., fluorine, bromine, iodine) on the same pyridine ring allows for regioselective, or site-specific, reactions. This is due to the differing reactivity of the carbon-halogen bonds. In transition-metal-catalyzed cross-coupling reactions, the carbon-iodine bond is typically the most reactive, followed by the carbon-bromine bond, with the carbon-fluorine bond being the most stable and generally unreactive under standard conditions. This reactivity hierarchy enables chemists to introduce a variety of substituents in a stepwise manner, providing a powerful strategy for creating highly complex, polysubstituted pyridine structures. nih.govacs.orgacs.org

Overview of Pyridine Scaffolds in Modern Chemical Research

The pyridine scaffold is considered a "privileged structure" in medicinal chemistry. synquestlabs.com This distinction is due to its frequent appearance in a wide range of FDA-approved drugs and biologically active compounds. synquestlabs.comsynquestlabs.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is crucial for binding to biological targets like enzymes and receptors. synquestlabs.com Furthermore, the pyridine ring system can improve the physicochemical properties of a drug molecule, such as its solubility and bioavailability. nih.govsynquestlabs.com Consequently, the development of synthetic methods to create novel functionalized pyridines remains an area of intense research. nih.gov

Structure

3D Structure

属性

IUPAC Name |

4-bromo-2-fluoro-3-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrFIN/c6-3-1-2-9-5(7)4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNCJOPUYVGQTNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676666 | |

| Record name | 4-Bromo-2-fluoro-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917969-51-8 | |

| Record name | 4-Bromo-2-fluoro-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-fluoro-3-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Compound: 4 Bromo 2 Fluoro 3 Iodopyridine

Physicochemical Properties

4-Bromo-2-fluoro-3-iodopyridine is a trihalogenated pyridine (B92270) derivative. Its key identifiers and properties, based on supplier data and computational predictions, are summarized below. While it is commercially available from various suppliers, detailed experimental physical data such as melting or boiling points are not extensively documented in published literature. synquestlabs.combldpharm.com

| Property | Value |

| CAS Number | 917969-51-8 abovchem.com |

| Molecular Formula | C₅H₂BrFIN abovchem.comuni.lu |

| Molecular Weight | 301.88 g/mol abovchem.com |

| IUPAC Name | This compound |

| Predicted XLogP3 | 2.6 uni.lu |

This table is generated based on data from chemical suppliers and computational predictions.

Halogen Dance Reactions for Halogen Scrambling and Translocation

Synthesis and Formation

While specific literature detailing the synthesis of this compound is sparse, its formation can be reliably predicted based on established principles of pyridine chemistry. The most logical synthetic route involves the directed ortho-metalation of a simpler precursor, 4-Bromo-2-fluoropyridine (B161659) . sigmaaldrich.com

This process involves the deprotonation of the C-H bond at position 3, which is the most acidic proton due to the inductive effects of the adjacent fluorine (at C2) and bromine (at C4) atoms. This is typically achieved using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at very low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). The resulting lithiated intermediate is then "quenched" by adding an electrophilic iodine source, such as molecular iodine (I₂), to install the iodine atom at the C3 position. This type of regioselective functionalization is a common and powerful strategy for preparing polysubstituted pyridines. nih.govacs.org

Reactivity and Mechanistic Investigations of 4 Bromo 2 Fluoro 3 Iodopyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridine (B92270) ring, exacerbated by the presence of electron-withdrawing halogen atoms, makes 4-bromo-2-fluoro-3-iodopyridine a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. This reaction pathway is fundamental to the functionalization of halopyridines, allowing for the introduction of a wide array of nucleophiles.

Regioselectivity and Site-Selectivity in SNAr Transformations

In the context of polyhalogenated pyridines, the regioselectivity of SNAr reactions is a critical consideration. The positions on the pyridine ring most activated towards nucleophilic attack are those ortho and para to the ring nitrogen (C2, C4, and C6). In this compound, this places the fluorine atom at C2 and the bromine atom at C4 in electronically favorable positions for substitution. The iodine atom at the C3 position is in a meta-like position relative to the nitrogen and is thus generally less activated towards SNAr.

Studies on analogous polyhalopyridines, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, have demonstrated that regioselective SNAr is feasible, allowing for the controlled substitution of one halogen over the others researchgate.net. For this compound, it is anticipated that nucleophilic attack will preferentially occur at the C2 or C4 positions. The precise site of substitution can be influenced by the nature of the nucleophile, the reaction conditions, and the subtle electronic interplay between the different halogens. For instance, in related 3-substituted 2,6-dichloropyridines, the choice of solvent has been shown to dramatically switch the regioselectivity of nucleophilic attack between the C2 and C6 positions researchgate.net.

Influence of Halogen Identity and Positional Isomerism on Reactivity

The identity of the halogen atom plays a pivotal role in determining the reactivity profile of the pyridine ring in SNAr reactions. The rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex). The stability of this intermediate is enhanced by electron-withdrawing groups. Fluorine, being the most electronegative halogen, strongly activates the carbon to which it is attached towards nucleophilic attack. Consequently, the C-F bond is generally the most reactive in SNAr reactions, followed by C-Cl, C-Br, and C-I. This is in direct opposition to the leaving group ability of the halogens.

Given this trend, the fluorine atom at the C2 position of this compound is the most probable site for nucleophilic aromatic substitution reddit.com. Research on 5-bromo-2-chloro-3-fluoropyridine (B1227324) has shown that selective substitution of a fluorine atom can be achieved even when it is not in the most activated (C2/C6 or C4) positions, underscoring the high reactivity of the C-F bond in SNAr pathways nih.gov. Positional isomerism is a key determinant of reactivity, with halogens at the activated C2 and C4 positions being significantly more susceptible to SNAr than those at C3 and C5 positions acs.org.

Table 1: Predicted Regioselectivity in SNAr Reactions of this compound

| Position | Halogen | Electronic Activation | Predicted Reactivity in SNAr |

|---|---|---|---|

| C2 | Fluoro | High (ortho to N) | Most Reactive Site |

| C4 | Bromo | High (para to N) | Reactive Site |

| C3 | Iodo | Low (meta to N) | Least Reactive Site |

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for transition metal-catalyzed cross-coupling reactions, which provide powerful methods for the formation of new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the three carbon-halogen bonds allows for selective and sequential functionalization.

Suzuki-Miyaura Coupling Studies

The Suzuki-Miyaura coupling reaction, which couples an organoboron species with an organohalide, is a cornerstone of modern organic synthesis. The reactivity of the carbon-halogen bond in the oxidative addition step of the catalytic cycle generally follows the order: C-I > C-Br > C-Cl > C-F. This trend is based on the bond dissociation energies of the respective carbon-halogen bonds.

Applying this principle to this compound, the carbon-iodine bond at the C3 position is the most susceptible to oxidative addition by a palladium catalyst. Therefore, Suzuki-Miyaura coupling is expected to occur with high selectivity at this position rsc.org. This allows for the introduction of an aryl, vinyl, or alkyl group at C3 while leaving the bromo and fluoro substituents intact for subsequent transformations. Studies on other mixed halopyridines, such as 2-bromo-3-iodopyridine, corroborate this expected selectivity, with coupling occurring exclusively at the C-I bond rsc.org. While electronic effects of the pyridine ring itself can influence reactivity, the inherent weakness of the C-I bond makes it the prime site for initial coupling nih.gov.

Table 2: Representative Suzuki-Miyaura Coupling of this compound

| Coupling Partner | Catalyst System | Product | Expected Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 4-Bromo-2-fluoro-3-phenylpyridine | High |

| 4-Methylphenylboronic acid | PdCl2(dppf), K2CO3 | 4-Bromo-2-fluoro-3-(4-methylphenyl)pyridine | High |

| Naphthalene-1-boronic acid | Pd2(dba)3, SPhos, K3PO4 | 4-Bromo-2-fluoro-3-(naphthalen-1-yl)pyridine | Moderate to High |

Negishi Cross-Coupling and Other Organometallic Coupling Reactions

The Negishi cross-coupling, which utilizes organozinc reagents, is another powerful tool for C-C bond formation and exhibits a similar halogen reactivity trend to the Suzuki-Miyaura reaction (I > Br > Cl) wikipedia.orgresearchgate.netorganic-chemistry.org. Consequently, the selective coupling at the C3-I bond of this compound can also be achieved using Negishi conditions. The choice of palladium or nickel catalyst and the specific ligands employed can be optimized to achieve high yields and functional group tolerance researchgate.netnih.gov.

Beyond traditional cross-coupling reactions, other organometallic transformations can be envisioned. For example, studies on the closely related 5-bromo-2-chloro-4-fluoro-3-iodopyridine have shown that directed ortho-metalation is possible. Specifically, the C6 position can undergo magnesiation, creating a Grignard reagent in situ that can then be trapped by various electrophiles nih.govacs.org. This highlights the potential for functionalizing the C-H bond of this compound, likely at the C6 position, to introduce further diversity.

Table 3: Predicted Site-Selectivity in Cross-Coupling Reactions

| Reaction Type | Reagent | Expected Site of Reaction |

|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)2, Pd catalyst | C3 (Iodo) |

| Negishi | R-ZnX, Pd catalyst | C3 (Iodo) |

| Stille | Ar-SnBu3, Pd catalyst | C3 (Iodo) |

| Sonogashira | Terminal alkyne, Pd/Cu catalyst | C3 (Iodo) |

C-H Arylation and Cyclization Sequences

Direct C-H arylation represents an atom-economical approach to the functionalization of heterocyclic systems. While specific studies on this compound are not prevalent, the aforementioned ability of the isomeric 5-bromo-2-chloro-4-fluoro-3-iodopyridine to undergo selective deprotonation and magnesiation at the C6 position suggests that similar reactivity can be expected for the title compound nih.govacs.org. The C6 proton is the most acidic due to its proximity to the ring nitrogen and the inductive effects of the surrounding halogens. A C6-lithiated or C6-magnesiated intermediate of this compound could serve as a nucleophile in subsequent coupling reactions, effectively achieving a C-H functionalization.

This stepwise functionalization capability, starting with the most reactive C-I bond, followed by the C-Br bond, and potentially a C-H bond or the C-F bond (via SNAr), makes this compound a valuable building block for the synthesis of complex, polysubstituted pyridines. The orthogonal reactivity of the different halogen atoms allows for a programmed and highly controlled synthetic sequence.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a cornerstone of organometallic chemistry, enabling the conversion of a carbon-halogen bond into a carbon-metal bond, thereby transforming an electrophilic carbon center into a nucleophilic one. wikipedia.orgresearchgate.net The reactivity of the carbon-halogen bond in these exchange reactions is highly dependent on the nature of the halogen, with the typical order of reactivity being I > Br > Cl > F. wikipedia.org This principle is central to understanding the regioselective functionalization of this compound.

The presence of iodo, bromo, and fluoro substituents on the pyridine ring of this compound raises the question of regioselectivity during halogen-metal exchange. The established reactivity trend dictates that the carbon-iodine bond is the most labile, followed by the carbon-bromine bond, while the carbon-fluorine bond is generally unreactive under these conditions. wikipedia.org

Lithiation: Treatment of this compound with common organolithium reagents, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), at low temperatures (typically -78 °C in an ethereal solvent like THF) is expected to result in a highly regioselective iodine-lithium exchange at the C-3 position. This kinetically controlled process is significantly faster than exchange at the C-Br bond or deprotonation of the pyridine ring. The resulting organometallic intermediate is the 4-bromo-2-fluoro-3-lithiopyridine species. The electron-withdrawing fluorine atom at the C-2 position likely provides additional stabilization to the adjacent carbanionic center at C-3.

Magnesiation: Similarly, iodine-magnesium exchange is anticipated to be the exclusive pathway when using Grignard reagents. The use of reagents like isopropylmagnesium chloride (i-PrMgCl) or its highly active lithium chloride adduct (i-PrMgCl·LiCl) facilitates the formation of the corresponding Grignard reagent, 4-bromo-2-fluoro-3-(chloromagnesio)pyridine. harvard.edu This method is often advantageous for preparing functionalized organomagnesium reagents due to its tolerance of a wider range of functional groups compared to organolithium reagents. harvard.edu A study on the closely related 5-bromo-2-chloro-4-fluoro-3-iodopyridine demonstrated that magnesiation can be directed to other positions, such as C6, via deprotonation, leading to a variety of pentasubstituted pyridines. nih.gov However, for halogen-metal exchange, the C-I bond remains the most susceptible site.

Table 1: Regioselectivity in Halogen-Metal Exchange of this compound

| Reagent | Expected Site of Exchange | Product Intermediate | Rationale |

| n-Butyllithium (n-BuLi) | C-3 (Iodine) | 4-Bromo-2-fluoro-3-lithiopyridine | Kinetic control based on C-X bond lability (I > Br). wikipedia.org |

| Isopropylmagnesium Chloride (i-PrMgCl·LiCl) | C-3 (Iodine) | 4-Bromo-2-fluoro-3-(chloromagnesio)pyridine | Preferential exchange at the most reactive halogen site. harvard.edu |

The true synthetic utility of the regioselective metalation of this compound is realized through the subsequent quenching of the resulting organometallic intermediates with various electrophiles. uni-muenchen.de The lithiated or magnesiated pyridine acts as a potent nucleophile, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the C-3 position while preserving the bromo and fluoro substituents for potential subsequent transformations. This provides a powerful route to a diverse array of 3-substituted-4-bromo-2-fluoropyridines.

The versatility of this approach is illustrated by the range of electrophiles that can be employed, as demonstrated in reactions with analogous organometallic species. researchgate.net

Table 2: Examples of Electrophilic Trapping Reactions

| Organometallic Intermediate | Electrophile | Reagent Example | Product Type |

| 4-Bromo-2-fluoro-3-lithiopyridine | Aldehyde | Benzaldehyde | Secondary Alcohol |

| 4-Bromo-2-fluoro-3-lithiopyridine | Ketone | Acetone | Tertiary Alcohol |

| 4-Bromo-2-fluoro-3-(chloromagnesio)pyridine | Carbon Dioxide | CO₂ (gas) | Carboxylic Acid |

| 4-Bromo-2-fluoro-3-(chloromagnesio)pyridine | Disulfide | Dimethyl disulfide (MeSSMe) | Thioether |

| 4-Bromo-2-fluoro-3-(chloromagnesio)pyridine | Cyanide Source | Tosyl Cyanide | Nitrile |

| 4-Bromo-2-fluoro-3-(chloromagnesio)pyridine | Chloroformate | Ethyl Cyanoformate | Ester |

The use of "superbases," which exhibit enhanced reactivity compared to standard organolithium or Grignard reagents, can alter reaction pathways. For instance, TMP (2,2,6,6-tetramethylpiperidyl)-based magnesium reagents like TMPMgCl·LiCl are exceptionally active bases known for their ability to perform challenging deprotonations on aromatic and heteroaromatic systems. uni-muenchen.deresearchgate.net While these bases can achieve unusual regioselectivities in deprotonation reactions, their application in halogen-metal exchange on a substrate like this compound would need to consider the competition between very fast I/Mg exchange and potential deprotonation at the C-5 or C-6 positions.

Another class of superbases involves mixed metal systems. A combination of i-PrMgCl and n-BuLi has been shown to generate a magnesium "ate" complex capable of performing selective bromine-metal exchange on substrates bearing acidic protons, where traditional reagents might fail. nih.gov The exploration of such systems could offer alternative or more efficient pathways for the functionalization of this compound, potentially under milder conditions or with different selectivity.

Radical Reactions and Their Mechanistic Pathways

Beyond ionic pathways, the halogenated pyridine scaffold can be engaged in radical reactions. The generation of a pyridyl radical from this compound would most likely occur via homolytic cleavage of the weakest carbon-halogen bond. Given the bond dissociation energies, the C-I bond is the most probable site for radical formation.

Modern synthetic methods, particularly photoredox catalysis, have emerged as powerful tools for generating such radicals under mild conditions. nih.govnih.gov The proposed mechanism often involves the single-electron reduction of a pyridinium (B92312) ion (formed in acidic media) by an excited photocatalyst. This generates a neutral pyridinyl radical that can participate in subsequent bond-forming events. nih.gov For this compound, this would selectively produce a 4-bromo-2-fluoro-3-pyridyl radical.

Once formed, this radical intermediate can undergo various reactions, including:

Intermolecular Addition: The pyridyl radical can add to unsaturated systems like alkenes and alkynes in an anti-Markovnikov fashion, leading to hydroarylation products. nih.gov

Radical Cyclization: If the pyridine ring is substituted with a tethered olefin or other radical acceptor (which could be installed via the electrophilic trapping methods described in 3.3.2), an intramolecular radical cyclization can occur to form fused heterocyclic systems. researchgate.net

These radical-based strategies offer a complementary approach to the ionic methods, enabling different types of bond constructions and access to a distinct chemical space.

Computational Mechanistic Studies on Reaction Energetics and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into reaction mechanisms, energetics, and the structures of transient species like transition states. umn.edursc.org For this compound, computational studies can elucidate the factors governing its reactivity.

Reaction Energetics: DFT calculations can quantify the bond dissociation energies of the C-I, C-Br, and C-F bonds, confirming that the C-I bond is the weakest and thus the most likely to be cleaved in both halogen-metal exchange and radical-forming reactions. Furthermore, the relative energies of the potential organometallic or radical intermediates can be calculated to rationalize the observed regioselectivity. The stabilizing effect of the C-2 fluorine on a metal or radical center at C-3 can be precisely modeled. researchgate.net

Transition States: The mechanism of lithium-halogen exchange is often debated, with proposals including a nucleophilic attack on the halogen via an "ate-complex" intermediate or a four-centered transition state. wikipedia.org Computational modeling can map the potential energy surface of the reaction, identify the true transition state structure, and calculate the activation energy barrier. researchgate.net This analysis would explain the high kinetic preference for iodine-lithium exchange over bromine-lithium exchange. For radical reactions, computational analysis can determine the spin density distribution in the pyridyl radical intermediate, predicting the most reactive site for coupling with other radicals or adding to π-systems. nih.gov Such studies are invaluable for understanding selectivity and optimizing reaction conditions. mdpi.comresearchgate.net

Applications in Medicinal Chemistry

Use as a Scaffold in Drug Discovery

While specific drugs derived directly from 4-Bromo-2-fluoro-3-iodopyridine are not publicly documented, its structure contains features highly sought after in medicinal chemistry. Polyhalogenated aromatic compounds are key intermediates in the synthesis of many pharmaceuticals. medchemexpress.com

The fluorine atom at the C2 position is a particularly valuable feature. The introduction of fluorine into a drug candidate can significantly enhance its metabolic stability (by blocking sites of oxidation), increase its binding affinity to target proteins, and improve its membrane permeability. The bromine and iodine atoms serve as versatile synthetic handles, allowing for the attachment of the pyridine (B92270) core to other complex fragments during the assembly of a potential drug molecule. Therefore, this compound represents a valuable starting point for the synthesis of novel, highly decorated pyridine scaffolds for evaluation as potential therapeutic agents.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural determination of organic compounds. For 4-Bromo-2-fluoro-3-iodopyridine, a combination of one-dimensional and two-dimensional NMR experiments is employed to assign the signals of its constituent nuclei, namely ¹H, ¹³C, and ¹⁹F.

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the two protons on the pyridine (B92270) ring. The chemical shifts and coupling constants of these protons are influenced by the electronic effects of the four different halogen substituents.

The ¹³C NMR spectrum provides information on the five carbon atoms of the pyridine ring. The chemical shifts are significantly affected by the attached halogens, with the carbon atoms bonded to the electronegative fluorine and the heavy bromine and iodine atoms exhibiting distinct resonances.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. huji.ac.il It offers a wide chemical shift range and high sensitivity, allowing for precise determination of the fluorine environment within the molecule. huji.ac.ilwikipedia.org The coupling between the fluorine nucleus and adjacent protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) provides crucial connectivity data.

A full assignment of the ¹H and ¹³C NMR spectra is often achieved through heteronuclear correlation experiments.

The presence of heavy atoms like bromine and especially iodine in this compound introduces significant relativistic effects on the NMR chemical shifts of neighboring nuclei. This phenomenon, known as the Spin-Orbit Heavy-Atom on the Light-Atom (SO-HALA) effect, can cause substantial shifts in the resonances of the pyridine protons and carbons. The SO-HALA effect arises from the interaction of the electron's spin with its orbital motion, which is more pronounced in the vicinity of heavy nuclei. Understanding and quantifying these effects are crucial for the accurate interpretation of the NMR spectra and for theoretical calculations of the molecular structure.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms in this compound, a suite of two-dimensional (2D) NMR experiments is indispensable. These techniques provide correlation maps between different nuclei, offering a more detailed structural picture than 1D spectra alone. youtube.combas.bgsdsu.eduemerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons on the pyridine ring. youtube.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of each carbon atom that bears a proton. youtube.comsdsu.eduyoutube.com

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of the entire molecular structure of this compound can be achieved.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. It also offers insights into the compound's structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of this compound. By measuring the mass of the molecular ion with very high accuracy, it is possible to calculate the exact molecular formula, confirming the presence of one bromine, one fluorine, and one iodine atom, along with the carbon, hydrogen, and nitrogen atoms of the pyridine core. Predicted HRMS data for various adducts of this compound are available, providing theoretical mass-to-charge ratios that can be compared with experimental results for confirmation. uni.lu

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 301.84722 |

| [M+Na]⁺ | 323.82916 |

| [M-H]⁻ | 299.83266 |

| [M+NH₄]⁺ | 318.87376 |

| [M+K]⁺ | 339.80310 |

This table is based on predicted data and requires experimental verification.

Electron ionization mass spectrometry (EI-MS) can be used to study the fragmentation patterns of this compound. When the molecule is ionized, it can break apart into smaller, characteristic fragment ions. The analysis of these fragments provides valuable structural information. libretexts.org

For halogenated pyridines, fragmentation often involves the loss of halogen atoms or the cleavage of the pyridine ring. The presence of bromine and iodine, with their characteristic isotopic patterns (¹⁹Br/⁸¹Br and ¹²⁷I), will result in distinctive isotopic signatures for the molecular ion and any fragments containing these halogens. The relative abundance of these isotopic peaks can help to confirm the number of bromine and iodine atoms in a given fragment.

Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen radical (e.g., Br• or I•) or a hydrogen halide molecule (e.g., HBr or HI). The stability of the resulting carbocations and radical cations will influence the observed fragmentation pattern. A detailed analysis of the mass spectrum can help to piece together the structure of the original molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique utilized to identify the functional groups present within a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different functional groups absorb radiation at characteristic frequencies, providing a unique "fingerprint" of the molecule.

For this compound, the IR spectrum is expected to exhibit a series of absorption bands corresponding to the vibrations of its pyridine ring and its various halogen substituents. While a specific experimental spectrum for this exact compound is not publicly available, the expected characteristic absorption regions can be predicted based on established data for substituted pyridines and halogenated aromatic compounds. pw.edu.placs.orgcdnsciencepub.com

The pyridine ring itself gives rise to several characteristic vibrations. These include C-H stretching vibrations of the two remaining hydrogen atoms on the ring, typically observed in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic ring are expected to produce a series of sharp bands in the 1600-1400 cm⁻¹ region. pw.edu.pl Furthermore, C-H in-plane and out-of-plane bending vibrations contribute to the fingerprint region of the spectrum at lower wavenumbers.

The presence of the halogen substituents significantly influences the IR spectrum. The C-F stretching vibration is typically strong and appears in the region of 1250-1020 cm⁻¹. The C-Br stretching vibration is found at lower frequencies, generally in the 600-500 cm⁻¹ range. The C-I stretching vibration is expected at even lower wavenumbers, typically below 500 cm⁻¹, and may be challenging to observe with standard mid-IR spectrometers.

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Pyridine Ring | C=C and C=N Stretching | 1600 - 1400 |

| C-F | Stretching | 1250 - 1020 |

| Aromatic C-H | In-plane Bending | 1300 - 1000 |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 |

| C-Br | Stretching | 600 - 500 |

| C-I | Stretching | < 500 |

It is important to note that the precise position and intensity of these bands can be influenced by the electronic effects of the other substituents on the pyridine ring. A comprehensive analysis of the full IR spectrum would be required for a definitive assignment of all vibrational modes.

X-ray Crystallography for Solid-State Molecular Architecture

While the specific crystal structure of this compound has not been reported in publicly accessible databases, the principles of the technique and the type of data that would be obtained can be discussed based on studies of similar halogenated pyridine compounds. The process involves growing a single crystal of the compound, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed to generate a three-dimensional electron density map of the molecule.

From this map, a detailed molecular model can be built. For this compound, an X-ray crystallographic analysis would be expected to confirm the planar structure of the pyridine ring and provide precise measurements of the C-C, C-N, C-F, C-Br, and C-I bond lengths. The bond angles within the pyridine ring and between the ring atoms and the halogen substituents would also be accurately determined.

Furthermore, the analysis would reveal the intermolecular interactions that govern the crystal packing. In the case of this compound, these would likely involve halogen-halogen interactions and π-π stacking of the pyridine rings. This information is crucial for understanding the solid-state properties of the compound, such as its melting point and solubility.

Table 2: Expected X-ray Crystallographic Data for this compound

| Parameter | Expected Information |

| Crystal System | e.g., Orthorhombic, Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Bond Lengths (Å) | C-C, C-N, C-F, C-Br, C-I |

| Bond Angles (°) | Angles within the pyridine ring and to substituents |

| Torsion Angles (°) | Describing the planarity of the molecule |

| Crystal Packing | Description of intermolecular interactions |

The Cambridge Crystallographic Data Centre (CCDC) serves as a repository for such data, and a search for related structures can provide valuable insights into the expected solid-state architecture of this compound.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, identification, and quantification of components in a mixture. For a synthesized compound like this compound, these methods are primarily used to assess its purity and to isolate it from reaction byproducts and starting materials.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis in the pharmaceutical and chemical industries. helixchrom.com It separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

For the analysis of this compound, a reversed-phase HPLC method would likely be employed. helixchrom.com In this mode, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. helixchrom.comnih.gov The separation is driven by the hydrophobic interactions of the analyte with the stationary phase. As a relatively nonpolar molecule, this compound would be well-retained on a C18 column and could be eluted by a gradient of increasing organic solvent concentration.

A UV detector is commonly used for the detection of aromatic compounds like pyridines. The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample would exhibit a single major peak with minimal or no impurity peaks.

Table 3: Plausible HPLC Method Parameters for this compound

| Parameter | Typical Value/Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | e.g., 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method would provide a reliable assessment of the compound's purity and could be validated for quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. Given its molecular weight, this compound is expected to be amenable to GC-MS analysis.

In GC, the compound is vaporized and transported through a capillary column by an inert carrier gas (such as helium). The separation is based on the compound's boiling point and its interactions with the stationary phase coating the column. Upon elution from the GC column, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). whitman.edu

The resulting molecular ion and its fragment ions are then separated by their mass-to-charge ratio (m/z), producing a mass spectrum that is a unique fingerprint of the molecule. researchgate.netnih.gov The fragmentation pattern of this compound under EI conditions would be expected to show the molecular ion peak (M⁺) and characteristic isotopic patterns due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio). whitman.edu Common fragmentation pathways would likely involve the loss of halogen atoms (I, Br, F) and potentially the pyridine ring itself.

Table 4: Expected GC-MS Data for this compound

| Parameter | Expected Observation |

| Retention Time | A characteristic time for elution from the GC column |

| Molecular Ion (M⁺) | A peak at m/z corresponding to the molecular weight of the compound, showing a characteristic isotopic pattern for one bromine and one iodine atom. |

| Key Fragment Ions | Peaks corresponding to the loss of I, Br, F, and combinations thereof. |

GC-MS not only provides a sensitive method for purity assessment but also offers structural confirmation by comparing the obtained mass spectrum with theoretical fragmentation patterns and spectral libraries.

Computational Chemistry and Theoretical Studies

Molecular Modeling and Structure-Reactivity Relationship Prediction

Molecular modeling is a cornerstone of modern chemical research, enabling the construction of three-dimensional models of molecules and the simulation of their behavior. For 4-bromo-2-fluoro-3-iodopyridine, molecular modeling can predict its geometry, including bond lengths, bond angles, and dihedral angles. These structural parameters are fundamental to understanding the molecule's stability and reactivity.

Structure-reactivity relationships are crucial for predicting how a molecule will behave in a chemical reaction. In the case of polyhalogenated pyridines, the type and position of each halogen atom significantly influence the electronic distribution within the ring, thereby affecting its reactivity. For instance, the presence of a highly electronegative fluorine atom at the 2-position, a bromine atom at the 4-position, and an iodine atom at the 3-position creates a unique electronic environment that dictates its chemical behavior.

Predicted Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C5H2BrFIN |

| Molecular Weight | 301.88 g/mol |

| XLogP3-AA | 2.6 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 0 |

| Monoisotopic Mass | 300.8399 g/mol |

This data is computationally predicted. uni.lu

Quantum Chemical Calculations (e.g., Ab Initio, Density Functional Theory (DFT))

Quantum chemical calculations provide a deeper understanding of the electronic structure and properties of molecules. Methods like ab initio and Density Functional Theory (DFT) are widely used to study halogenated pyridines. nih.gov DFT, in particular, offers a good balance between accuracy and computational cost, making it a popular choice for molecules of this size.

For a molecule like this compound, DFT calculations can be employed to determine various properties:

Optimized Geometry: Calculation of the lowest energy structure, providing precise bond lengths and angles.

Vibrational Frequencies: Prediction of the infrared and Raman spectra, which can be used to characterize the molecule.

Electronic Properties: Determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. nih.gov

Charge Distribution: Analysis of the distribution of electron density, often through methods like Natural Bond Orbital (NBO) analysis, which can reveal the partial charges on each atom. nih.gov

A study on similar molecules, 3-chloro-2,4,5,6-tetrafluoropyridine (B156645) and 4-bromo-2,3,5,6-tetrafluoropyridine, using DFT at the B3LYP/6-311++G(d,p) level of theory, demonstrated that this approach yields optimized geometrical parameters that are in good agreement with experimental data. nih.gov Such calculations for this compound would provide invaluable data on its electronic nature.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational methods are particularly useful for predicting the reactivity and selectivity of chemical reactions. For this compound, these predictions are vital for its application as a synthetic building block.

Reactivity: The HOMO-LUMO energy gap calculated through DFT can predict the molecule's reactivity. A smaller gap generally implies higher reactivity. nih.gov The locations of the HOMO and LUMO can indicate the sites susceptible to electrophilic and nucleophilic attack, respectively.

Regioselectivity: The presence of three different halogens on the pyridine (B92270) ring makes predicting the site of reaction (regioselectivity) challenging. The fluorine atom at the 2-position is a strong electron-withdrawing group, activating the ring for nucleophilic aromatic substitution (SNAr). The iodine atom is the most polarizable and often the best leaving group in metal-catalyzed cross-coupling reactions. Computational analysis of the electrostatic potential map can reveal the most electron-deficient carbon atoms, which are the most likely sites for nucleophilic attack. Furthermore, theoretical studies on substituted 2,6-dichloropyridines have shown that the nature of the substituent at the 3-position can significantly influence the regioselectivity of SNAr reactions. researchgate.net

Stereoselectivity: While this compound itself is achiral, its reactions can lead to chiral products. Computational modeling can be used to study the transition states of reactions involving this molecule, helping to predict which stereoisomer is more likely to form.

Conformational Analysis and Intermolecular Interactions

Conformational Analysis: As a rigid aromatic ring, this compound does not have significant conformational flexibility in the same way that a long-chain alkane does. However, understanding the molecule's preferred orientation in space is important for predicting how it will interact with other molecules. Studies on other fluorinated heterocyclic compounds, such as fluorinated piperidines, have shown that fluorine can have a significant impact on conformational preferences due to stereoelectronic effects. researchgate.net

Intermolecular Interactions: Computational methods can be used to study the non-covalent interactions between molecules of this compound in the solid state or in solution. These interactions can include halogen bonding (where the bromine or iodine atom acts as an electrophilic "cap") and π-π stacking. Understanding these interactions is important for predicting physical properties like melting point and solubility, as well as for designing crystal structures. Theoretical investigations into bromo- and iodo-pentafluorobenzenes have detailed the nature of halogen bonding and π-hole interactions, which would be analogous to the interactions expected for this compound. researchgate.net

Application in Reaction Design and Optimization

The insights gained from computational studies can be directly applied to the design and optimization of chemical reactions involving this compound.

Predicting Reaction Outcomes: By modeling different reaction pathways and calculating their activation energies, chemists can predict the most likely products and identify potential side reactions.

Optimizing Reaction Conditions: Computational studies can help in selecting the best solvent, temperature, and catalyst for a particular transformation by simulating the reaction under different conditions. For example, theoretical analysis has been used to understand how solvent effects can switch the regioselectivity in SNAr reactions of halogenated pyridines. researchgate.net

Designing Novel Synthetic Routes: Computational chemistry can be used to explore new, efficient synthetic routes to target molecules using this compound as a starting material. This can save significant time and resources in the laboratory by focusing experimental efforts on the most promising approaches. The use of this compound as an intermediate for the synthesis of more complex, substituted pyridines highlights its value in medicinal chemistry and drug design. nih.gov

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Pyridine (B92270) Functionalization

The functionalization of electron-deficient pyridine rings is a persistent challenge in synthetic chemistry. researchgate.net Future research will undoubtedly focus on creating novel catalytic systems that can selectively act on the specific C-H and C-X (X=halogen) bonds of complex substrates like 4-Bromo-2-fluoro-3-iodopyridine.

The presence of iodo, bromo, and fluoro groups offers a playground for regioselective cross-coupling reactions. Typically, the C-I bond is the most reactive, followed by C-Br, with the C-F bond being the most inert under standard palladium-catalyzed conditions. This hierarchy allows for sequential, site-selective modifications. Research is moving towards catalysts that can invert or tune this selectivity. For instance, developing nickel or copper-based catalysts that preferentially activate the C-Br or even the C-F bond in the presence of iodine would open new synthetic pathways.

Furthermore, direct C-H functionalization is a major goal for sustainable chemistry. researchgate.net While the existing halogens on this compound are primary reaction handles, the remaining C-H bond at the C-5 position could be a target for late-stage functionalization. Developing transition-metal catalysts (e.g., based on Iridium, Rhodium, or Ruthenium) that can selectively activate this specific C-H bond without disturbing the halogen substituents is a significant area of future exploration. nih.govunimi.it Such methods could bypass the need for pre-functionalized precursors, streamlining the synthesis of complex molecules. researchgate.net

Green Chemistry Approaches and Sustainable Synthetic Methodologies

Traditional methods for synthesizing halogenated heterocycles often involve harsh conditions and hazardous reagents. The future of pyridine chemistry is increasingly tied to the principles of green chemistry. nih.govresearchgate.net This involves the use of environmentally friendly solvents, energy-efficient reaction conditions, and recyclable catalysts.

For the synthesis of this compound and its derivatives, emerging trends include:

Microwave-Assisted Synthesis : This technique can dramatically reduce reaction times and improve yields for pyridine synthesis. nih.govresearchgate.net Applying microwave irradiation to halogen exchange or coupling reactions on the pyridine core could lead to more efficient and sustainable processes.

Flow Chemistry : Continuous flow reactors offer enhanced safety, better heat and mass transfer, and easier scalability compared to batch processes. The synthesis of halogenated pyridines, potentially involving hazardous intermediates like organolithium species generated in "halogen dance" reactions, could be made safer and more efficient in a flow setup. acs.orgnih.gov

Multicomponent Reactions (MCRs) : Designing one-pot reactions where multiple starting materials come together to form a complex product like a substituted pyridine is a key green strategy. nih.govresearchgate.net While challenging for such a specific substitution pattern, developing MCRs that build the pyridine ring with the desired halogens already in place would be a significant advancement.

Electrochemical Methods : Electrochemical synthesis is emerging as a powerful green tool. For instance, electrochemical hydrodehalogenation offers a way to selectively remove halogen atoms using electricity as the reagent, which could be applied to selectively reduce the C-Br or C-I bonds on the pyridine ring under controlled conditions. acs.org

Exploration of Unprecedented Chemical Transformations

The unique electronic and steric environment of this compound makes it a candidate for discovering unprecedented chemical reactions. One area of intense interest is the "halogen dance" reaction, a base-induced intramolecular migration of halogen atoms. acs.orgnih.gov Research on the halogen dance of 5-bromo-2-chloro-4-fluoro-3-iodopyridine has shown that these complex rearrangements can be controlled to produce novel isomers that are difficult to access through other means. acs.orgnih.gov Investigating the behavior of this compound under various basic conditions (e.g., using lithium amides or Knochel-Hauser bases) could lead to new, synthetically valuable isomers. acs.orgznaturforsch.com

Another emerging area is the photochemical functionalization of pyridines. nih.gov New organocatalytic methods that use light to generate pyridinyl radicals can lead to functionalization patterns that are different from traditional (e.g., Minisci) reactions. nih.govunimi.it Exploring the photochemical reactivity of this compound could unlock novel C-H functionalization or cycloaddition pathways.

High-Throughput Experimentation and Data-Driven Discovery in Pyridine Chemistry

Given the multiple reaction sites on this compound, finding the optimal conditions for a desired selective transformation can be time-consuming. High-Throughput Experimentation (HTE) is a powerful tool to accelerate this process. scienceintheclassroom.orgnih.gov HTE platforms allow for the rapid screening of hundreds or even thousands of reaction conditions (catalysts, ligands, bases, solvents) in parallel on a microscale. scienceintheclassroom.orgunchainedlabs.com

Table 2: Potential Selective Reactions on this compound

| Position | Halogen | Potential Reaction Type | Notes |

|---|---|---|---|

| C3 | Iodine | Suzuki, Stille, Sonogashira, Heck, Negishi Coupling | Most reactive site for standard Pd-catalyzed cross-couplings. znaturforsch.com |

| C4 | Bromine | Suzuki, Buchwald-Hartwig, Kumada Coupling | Can be reacted selectively after the C-I bond or with specific catalysts. znaturforsch.com |

| C2 | Fluorine | Nucleophilic Aromatic Substitution (SNAr) | Typically requires harsh conditions but can be a site for late-stage functionalization. |

| C5 | Hydrogen | Direct C-H Activation / Metalation | A frontier for late-stage functionalization using advanced catalytic systems. researchgate.netunimi.it |

This interactive table outlines the potential for regioselective functionalization of the compound.

For a molecule like this compound, HTE would be invaluable for:

Sequential Cross-Coupling : Rapidly identifying catalyst systems that allow for a clean reaction at the C-I position, followed by a second, different coupling at the C-Br position.

Discovering Novel Reactivity : Screening for unexpected transformations under a wide array of conditions, potentially leading to the discovery of new catalysts or reaction pathways.

Data-Driven Optimization : The large datasets generated by HTE can be used with machine learning algorithms to predict optimal reaction conditions and guide future experiments, accelerating the discovery of new agrochemicals and pharmaceuticals. nih.gov

Expanding the Scope of Applications in Pharmaceutical and Agrochemical Industries

Pyridine derivatives are ubiquitous in pharmaceuticals and agrochemicals. nih.govguidechem.comyoutube.com Halogenated pyridines, in particular, serve as key building blocks. researchgate.netnih.gov The compound this compound, with its multiple points for diversification, is a prime candidate for building libraries of complex molecules for biological screening.

Pharmaceuticals : Related structures like 4-bromo-2-fluoropyridine (B161659) are precursors to kinase inhibitors (e.g., CDK2 inhibitors) for cancer therapy. guidechem.com Similarly, 3-fluoro-4-iodopyridine (B28142) is a key intermediate for antibiotics and β-carbolines used in neuroprotective agents. ossila.com By leveraging the sequential reactivity of this compound, medicinal chemists can efficiently synthesize novel analogues of these drugs, potentially improving their efficacy, selectivity, or pharmacokinetic properties.

Agrochemicals : The pyridine ring is a core component of many successful insecticides (like neonicotinoids), fungicides, and herbicides. researchgate.netchempanda.comacs.org The discovery of new agrochemicals increasingly relies on creating structurally diverse compound libraries. nih.gov this compound can serve as a scaffold to generate novel substituted pyridines for high-throughput screening in agrochemical discovery programs, aiming to find new modes of action or overcome existing resistance. researchgate.net

常见问题

Q. How can isotopic labeling (e.g., , ) be incorporated into this compound for metabolic tracing studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。